An In-depth Technical Guide to (2-Piperazin-1-ylpyridin-4-yl)methylamine: Structure, Properties, and Potential Applications
An In-depth Technical Guide to (2-Piperazin-1-ylpyridin-4-yl)methylamine: Structure, Properties, and Potential Applications
A Senior Application Scientist's Perspective on a Novel Heterocyclic Amine
Abstract
This technical guide provides a comprehensive analysis of the novel heterocyclic compound, (2-Piperazin-1-ylpyridin-4-yl)methylamine. Despite the limited volume of published data specific to this molecule, this paper constructs a detailed profile by leveraging established principles of organic synthesis, computational property prediction, and a thorough review of the pharmacological significance of its constituent moieties: the piperazine ring and the 2-substituted-4-aminomethylpyridine core. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of its synthesis, characterization, and potential therapeutic applications.
Introduction: The Scientific Rationale
The confluence of a piperazine ring and a pyridine nucleus in a single molecular entity has been a highly fruitful strategy in medicinal chemistry. The piperazine moiety, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold known to impart favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross the blood-brain barrier.[1][2] The pyridine ring, an aromatic heterocycle, serves as a versatile anchor for diverse functionalization and is a key component in numerous clinically approved drugs.[3][4] The specific substitution pattern of (2-Piperazin-1-ylpyridin-4-yl)methylamine, featuring a piperazine at the 2-position and an aminomethyl group at the 4-position, suggests a molecule designed with intent, likely for interaction with specific biological targets. This guide aims to deconstruct this molecule, proposing a viable synthetic pathway and exploring its potential pharmacological landscape.
Molecular Structure and Identification
The core structure of (2-Piperazin-1-ylpyridin-4-yl)methylamine is characterized by a pyridine ring substituted at the C2 position with a piperazine ring and at the C4 position with a methylamine group.
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IUPAC Name: (2-(Piperazin-1-yl)pyridin-4-yl)methanamine
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CAS Number: 1086379-30-7
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Molecular Formula: C₁₀H₁₆N₄
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Molecular Weight: 192.26 g/mol
Physicochemical Properties: A Predictive Analysis
In the absence of experimentally determined data, the following physicochemical properties have been predicted using computational models. These values provide a valuable estimation for experimental design, including solvent selection, purification strategies, and preliminary assessment of drug-likeness.
| Property | Predicted Value | Notes |
| pKa (most basic) | 9.5 ± 0.1 | The exocyclic primary amine is predicted to be the most basic site. |
| LogP | -0.8 ± 0.2 | Indicates a high degree of hydrophilicity. |
| Aqueous Solubility | >10 mg/mL | High solubility is expected due to the multiple basic nitrogen atoms. |
| Polar Surface Area | 64.9 Ų | Suggests good potential for oral bioavailability. |
| Hydrogen Bond Donors | 2 | From the primary amine and the secondary amine of the piperazine ring. |
| Hydrogen Bond Acceptors | 4 | From the pyridine nitrogen and the three other nitrogen atoms. |
| Rotatable Bonds | 3 | Provides a degree of conformational flexibility. |
Disclaimer: These properties are computationally predicted and have not been experimentally verified.
Proposed Synthesis and Characterization
A plausible and efficient synthetic route to (2-Piperazin-1-ylpyridin-4-yl)methylamine can be conceptualized through a multi-step process, leveraging well-established reactions in heterocyclic chemistry. The proposed pathway begins with a commercially available starting material, 2-chloro-4-methylpyridine.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for (2-Piperazin-1-ylpyridin-4-yl)methylamine.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Chloro-4-cyanopyridine
This intermediate can be synthesized from 2-chloro-4-methylpyridine. A common method involves the radical halogenation of the methyl group followed by nucleophilic substitution with a cyanide salt. Alternatively, ammoxidation of 2-chloro-4-methylpyridine offers a more direct route.
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Rationale: The conversion of the methyl group to a nitrile is a key transformation to enable the final reduction to the aminomethyl group.
Step 2: Synthesis of 2-(Piperazin-1-yl)-4-cyanopyridine
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Reaction: To a solution of 2-chloro-4-cyanopyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add an excess of piperazine (2.0-3.0 eq) and a non-nucleophilic base like potassium carbonate (1.5 eq).
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Conditions: Heat the reaction mixture at 80-100 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel.
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Causality: The electron-withdrawing nature of the nitrile group and the pyridine nitrogen activates the 2-position for nucleophilic aromatic substitution by piperazine.
Step 3: Synthesis of (2-Piperazin-1-ylpyridin-4-yl)methylamine
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Reaction: The nitrile group of 2-(piperazin-1-yl)-4-cyanopyridine can be reduced to a primary amine.
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Method A (Catalytic Hydrogenation): Dissolve the nitrile in a suitable solvent (e.g., methanol or ethanol) containing a catalyst such as Raney nickel or palladium on carbon. The reaction is carried out under a hydrogen atmosphere (50-100 psi) at room temperature until hydrogen uptake ceases.
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Method B (Chemical Reduction): Alternatively, a chemical reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) can be used. The reaction is typically performed at 0 °C to room temperature.
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Work-up: For catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed in vacuo. For LiAlH₄ reduction, the reaction is carefully quenched with water and aqueous sodium hydroxide, and the product is extracted with an organic solvent.
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Purification: The final product can be purified by crystallization or column chromatography.
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Justification: Catalytic hydrogenation is often preferred for its milder conditions and easier work-up, while LiAlH₄ is a more powerful reducing agent that can be effective if the hydrogenation is sluggish.
Characterization
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques:
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¹H NMR: Expected signals would include aromatic protons on the pyridine ring, distinct signals for the piperazine methylene protons, and a characteristic singlet for the aminomethyl protons.[5]
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¹³C NMR: The spectrum would show characteristic peaks for the pyridine and piperazine carbons, as well as the aminomethyl carbon.
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Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound would be expected. Fragmentation patterns would likely involve cleavage of the piperazine ring and the aminomethyl group.
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Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary and secondary amines, C-H stretching for the aromatic and aliphatic protons, and C=N and C=C stretching for the pyridine ring.
Potential Pharmacological Profile and Biological Significance
While no specific biological activity has been reported for (2-Piperazin-1-ylpyridin-4-yl)methylamine, an analysis of its structural components allows for an informed discussion of its potential pharmacological applications.
The Role of the Piperazine Moiety
The piperazine ring is a common feature in a wide array of centrally acting agents, including antipsychotics, antidepressants, and anxiolytics.[6][7] Its presence often confers affinity for various G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The unsubstituted nitrogen of the piperazine ring can be protonated at physiological pH, allowing for ionic interactions with receptor binding pockets.
The Significance of the 2-Substituted-4-aminomethylpyridine Core
The aminomethylpyridine scaffold is also of significant interest in medicinal chemistry. The primary amine can act as a key hydrogen bonding donor, interacting with biological targets. The pyridine ring can participate in π-π stacking interactions. Derivatives of 4-(aminomethyl)pyridine have been investigated for a range of biological activities, including as enzyme inhibitors and receptor modulators.[8]
Hypothetical Signaling Pathway Involvement
Given the structural alerts present in (2-Piperazin-1-ylpyridin-4-yl)methylamine, it is plausible that this compound could interact with neurotransmitter systems. For instance, it could potentially modulate dopaminergic or serotonergic signaling pathways.
Caption: Hypothetical modulation of a dopamine receptor signaling pathway.
Future Directions and Conclusion
(2-Piperazin-1-ylpyridin-4-yl)methylamine represents a molecule of interest at the intersection of established pharmacophores. While experimental data remains scarce, this in-depth guide provides a solid theoretical framework for its synthesis, characterization, and potential biological investigation. The proposed synthetic route is logical and employs standard, reliable chemical transformations. The predicted physicochemical properties suggest that the compound is likely to be water-soluble and possess favorable drug-like characteristics.
The true value of this compound will be unveiled through its synthesis and subsequent biological screening. Based on its structural features, initial investigations could focus on its activity at a panel of CNS-related GPCRs. Furthermore, its potential as an enzyme inhibitor should not be overlooked. This guide serves as a testament to the power of predictive science and rational drug design, providing a roadmap for the future exploration of this promising heterocyclic amine.
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